

In Vitro Pharmacodynamics of MAX-40279 Hemiadipate: A Technical Guide

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Compound of Interest

Compound Name: MAX-40279 hemiadipate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the FGFR signaling pathway has been implicated in therapeutic resistance.[2][3] By targeting both kinases, MAX-40279 presents a promising therapeutic strategy for AML, including forms resistant to other FLT3 inhibitors.[2][4] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of MAX-40279, detailing its inhibitory activity, effects on cellular proliferation, and impact on key signaling pathways.

Quantitative Analysis of In Vitro Activity

The in vitro potency of MAX-40279 has been evaluated through enzymatic and cell-based assays.

Enzymatic Inhibition

MAX-40279 has demonstrated potent inhibitory activity against wild-type and clinically relevant mutant forms of FLT3, as well as key FGFR family members.



| Target Kinase | IC50 (nM) | |
|---------------|--------------------|--|
| FLT3-wt | Data not available | |
| FLT3-ITD | Data not available | |
| FLT3-D835Y | Data not available | |
| FGFR1 | Data not available | |
| FGFR2 | Data not available | |
| FGFR3 | Data not available | |

Quantitative data for specific IC50 values from preclinical studies are not publicly available in the reviewed literature. The preclinical data indicates "potent" inhibition.[2][3]

Cellular Activity

The anti-proliferative effects of MAX-40279 have been assessed in AML cell lines harboring activating FLT3 mutations and FGFR fusions.

| Cell Line | Genotype | IC50 (nM) |
|-----------|--------------|--------------------|
| MV4-11 | FLT3-ITD | Data not available |
| KG-1 | FGFR1 fusion | Data not available |

Specific IC50 values from cellular proliferation assays are not detailed in the available preclinical abstracts. The compound has been shown to inhibit the growth of these cell lines.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below. These protocols are based on established techniques for evaluating kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.



Materials:

- Recombinant human FLT3 (wild-type and mutant forms) and FGFR kinases
- MAX-40279 hemiadipate
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of MAX-40279 in DMSO and then dilute in kinase buffer.
- Add the diluted compound or vehicle control (DMSO) to the assay plate.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.



Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

- MV4-11 and KG-1 cell lines
- MAX-40279 hemiadipate
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear tissue culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL).
- Incubate the cells overnight to allow for attachment and recovery.
- Treat the cells with a serial dilution of MAX-40279 or vehicle control (DMSO).
- Incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



 Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the FLT3 and FGFR signaling pathways.

Materials:

- MV4-11 and KG-1 cell lines
- MAX-40279 hemiadipate
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed cells and treat with MAX-40279 or vehicle control for a specified time.
- Lyse the cells and quantify the protein concentration.



- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- · Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Perform densitometry analysis to quantify the protein band intensities.

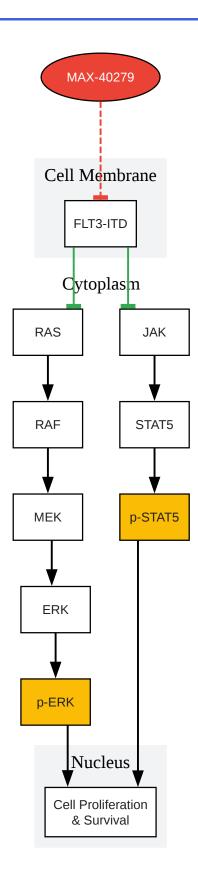
Signaling Pathways and Mechanisms of Action

MAX-40279 exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and aberrant FGFR signaling, thereby blocking downstream pro-proliferative and survival pathways.

FLT3 Signaling Pathway

In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively phosphorylated, leading to the activation of multiple downstream signaling cascades, including the RAS/MEK/ERK and JAK/STAT pathways. MAX-40279 inhibits the autophosphorylation of FLT3, leading to the suppression of STAT5 and ERK phosphorylation.[5]





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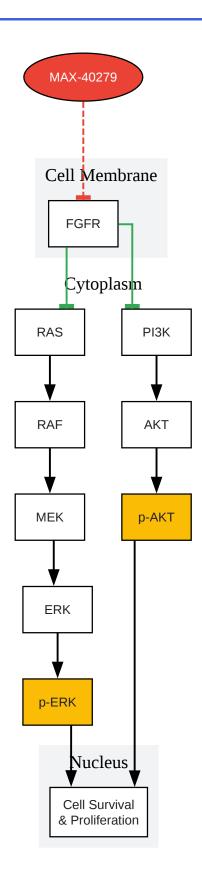
Caption: Inhibition of the FLT3 signaling pathway by MAX-40279.



FGFR Signaling Pathway

Aberrant FGFR signaling, which can be activated in the bone marrow microenvironment, can contribute to resistance to FLT3 inhibitors. MAX-40279's dual activity against FGFR helps to overcome this resistance mechanism.





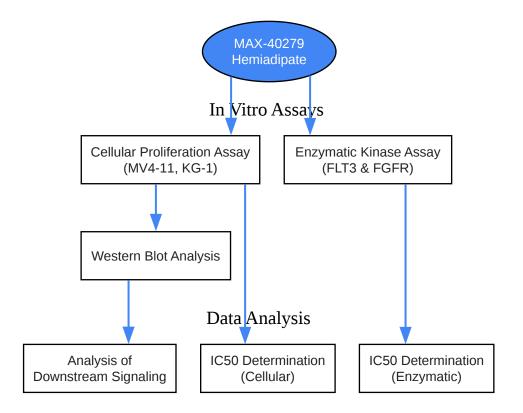
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Caption: Inhibition of the FGFR signaling pathway by MAX-40279.



Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of MAX-40279.



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Caption: General workflow for in vitro pharmacodynamic evaluation.

Conclusion

MAX-40279 hemiadipate is a potent dual inhibitor of FLT3 and FGFR kinases with demonstrated in vitro activity against relevant AML models. Its ability to target both pathways provides a strong rationale for its clinical development in AML, particularly in overcoming resistance mechanisms associated with FGFR signaling. Further publication of detailed quantitative in vitro data will be crucial for a complete understanding of its pharmacodynamic profile.



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